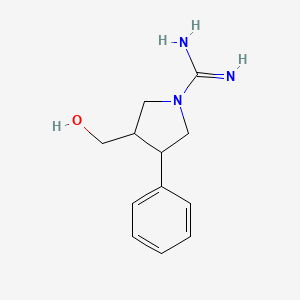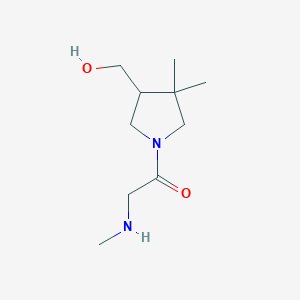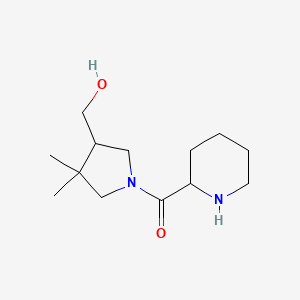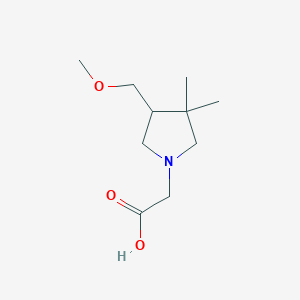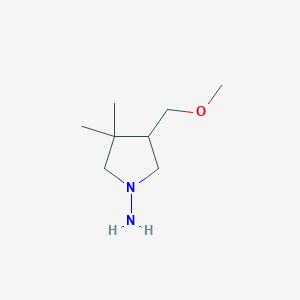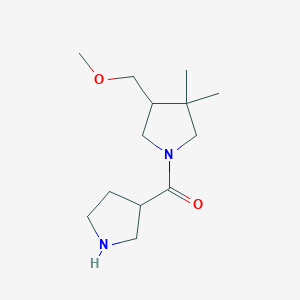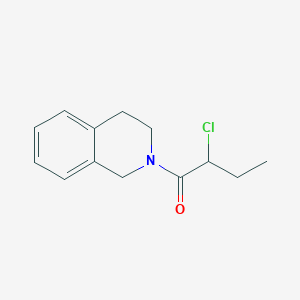
2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one
Vue d'ensemble
Description
2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is a small molecule that has been studied extensively for its potential applications in scientific research. This molecule, also known as 2-chloro-1-isoquinolin-2-ylbutan-1-one, has been found to have a wide range of biochemical and physiological effects, making it a promising tool for a variety of laboratory experiments. In
Applications De Recherche Scientifique
Optical and Thermophysical Investigations
A study modeled and synthesized a new substance related to the 2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one structure, focusing on its molecular properties and maximum absorption in the near IR region. The synthesized dye was incorporated into a thermostable polarizer film along with magnetite (Fe3O4) nanoparticles, demonstrating potential applications in laser technologies, polarizing microscopes, and other optical instruments due to its high polarization efficiency and thermal conductivity anisotropy (Shahab et al., 2016).
Synthesis of π-Conjugated Systems
Another research focused on the ultrasound-assisted Wittig reaction to synthesize 3-substituted 4-chloroquinolines and quinolin-4(1H)-ones, demonstrating the method's efficiency for generating extended π-conjugated systems. These compounds served as precursors for more complex structures, highlighting their utility in constructing novel acridone derivatives and other organic compounds (Frites et al., 2022).
Chemoselective Tert-Butyloxycarbonylation
Research demonstrated the use of a related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, as a chemoselective tert-butyloxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This highlights its application in synthesizing protected amines and phenols under mild conditions, useful in various chemical syntheses (Ouchi et al., 2002).
Aromatization and Functionalization of Isoquinolines
A study presented a route to functionalized isoquinolines through the chlorination of 1-alkyl-3,4-dihydroisoquinolines, followed by aromatization. This method enables the synthesis of novel chlorinated 3,4-dihydroisoquinolines, serving as precursors for further chemical modifications (Jacobs et al., 2009).
Propriétés
IUPAC Name |
2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-2-12(14)13(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6,12H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIYIUVZMZDJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)


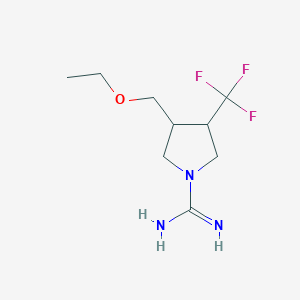
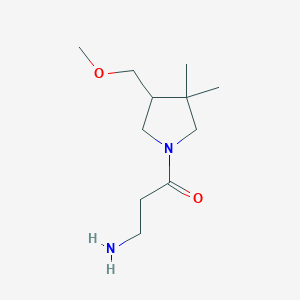
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1479127.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1479130.png)
